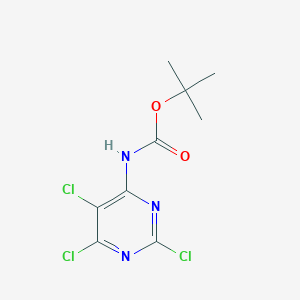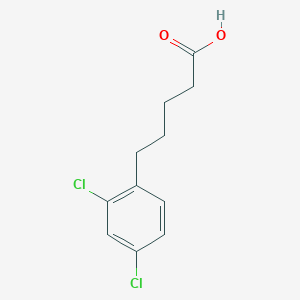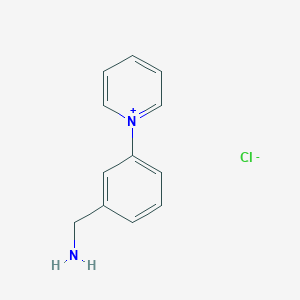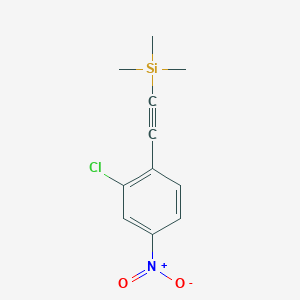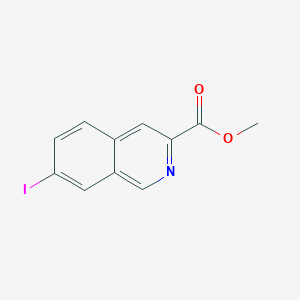
(1-Boc-6-fluoro-5-indazolyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Boc-6-fluoro-5-indazolyl)methanol typically involves the reaction of 6-fluoroindazole with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to form the Boc-protected intermediate. This intermediate is then subjected to reduction using a reducing agent like sodium borohydride (NaBH4) to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: (1-Boc-6-fluoro-5-indazolyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to modify the indazole ring.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields the corresponding ketone, while substitution reactions can introduce various functional groups onto the indazole ring .
Applications De Recherche Scientifique
Chemistry: (1-Boc-6-fluoro-5-indazolyl)methanol is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .
Biology and Medicine: Indazole derivatives, including this compound, have shown potential as therapeutic agents due to their biological activities. They are investigated for their anticancer, anti-inflammatory, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as a building block for various chemical processes .
Mécanisme D'action
The mechanism of action of (1-Boc-6-fluoro-5-indazolyl)methanol is primarily related to its ability to interact with biological targets. The indazole ring can bind to specific enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein .
Comparaison Avec Des Composés Similaires
- 1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethanone
- 1-(5-Chloro-1H-indazol-1-yl)ethanone
- 1-(6-Bromo-1H-indazol-1-yl)ethanone
Comparison: Compared to these similar compounds, (1-Boc-6-fluoro-5-indazolyl)methanol is unique due to the presence of the Boc-protecting group and the hydroxyl functionality. These features enhance its solubility and reactivity, making it a versatile intermediate for further chemical modifications .
Propriétés
Formule moléculaire |
C13H15FN2O3 |
|---|---|
Poids moléculaire |
266.27 g/mol |
Nom IUPAC |
tert-butyl 6-fluoro-5-(hydroxymethyl)indazole-1-carboxylate |
InChI |
InChI=1S/C13H15FN2O3/c1-13(2,3)19-12(18)16-11-5-10(14)9(7-17)4-8(11)6-15-16/h4-6,17H,7H2,1-3H3 |
Clé InChI |
OHPUXFBDMWTWDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


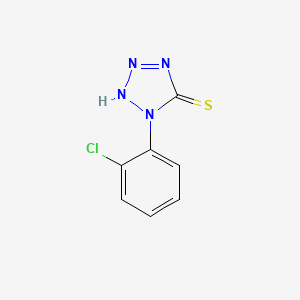
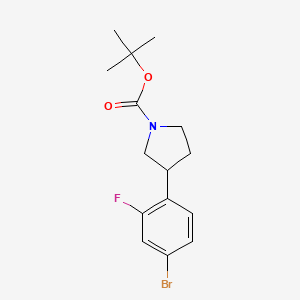

![5-(Methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13665045.png)
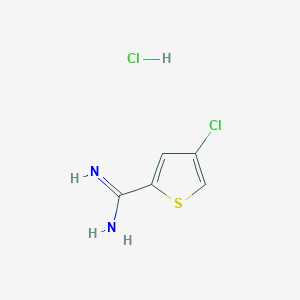
![2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13665053.png)

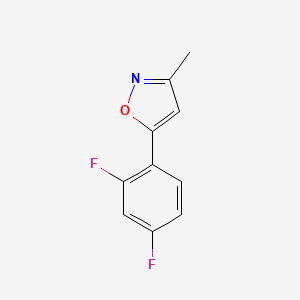
![Benzo[g]quinazoline](/img/structure/B13665071.png)
